4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine
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Overview
Description
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a bromopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine typically involves multiple steps:
Formation of the Bromopyrimidine Moiety: The starting material, 5-bromopyrimidine, is synthesized through bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperazine Substitution: The bromopyrimidine is then reacted with piperazine to form 5-bromopyrimidin-2-yl)piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Final Coupling Reaction: The intermediate is then coupled with 6-tert-butyl-2-methylpyrimidine under conditions that facilitate nucleophilic substitution, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the bromopyrimidine moiety, converting it to a pyrimidine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Oxidized derivatives of the piperazine ring
Reduction: Reduced pyrimidine derivatives
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Scientific Research Applications
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting central nervous system disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Pharmaceutical Research: It serves as a lead compound in the design and synthesis of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyrimidine moiety is known to interact with nucleophilic sites on proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(piperazin-1-yl)pyrimidine
- 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
- 5-bromo-2-(4-boc-piperazin-1-yl)pyrimidine
Uniqueness
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine is unique due to the presence of both the tert-butyl and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the bromopyrimidine and piperazine moieties provides a distinct profile that can be exploited in various applications.
Properties
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN6/c1-12-21-14(17(2,3)4)9-15(22-12)23-5-7-24(8-6-23)16-19-10-13(18)11-20-16/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVTXOVUKYXIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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